molecular formula C26H31BrO5 B6127996 9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione

9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione

Cat. No.: B6127996
M. Wt: 503.4 g/mol
InChI Key: ZANSTMFXQNWUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, substituted with bromine, ethoxy, and methoxy groups, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the xanthene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The bromine, ethoxy, and methoxy groups are introduced through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Final assembly: The final product is obtained by coupling the substituted phenyl ring with the xanthene core under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione involves its interaction with molecular targets and pathways within biological systems. The bromine, ethoxy, and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar compounds to 9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione include:

    9-(3-Bromo-4-ethoxy-5-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8-one: This compound shares a similar phenyl substitution pattern but has a different core structure.

    (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol: This compound has a simpler structure with a methanol group instead of the xanthene core.

    (3-Bromo-4-ethoxy-5-methoxyphenyl)methanamine: This compound features an amine group, making it structurally similar but functionally different.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the xanthene core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

9-(3-bromo-4-ethoxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31BrO5/c1-7-31-24-15(27)8-14(9-18(24)30-6)21-22-16(28)10-25(2,3)12-19(22)32-20-13-26(4,5)11-17(29)23(20)21/h8-9,21H,7,10-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANSTMFXQNWUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.